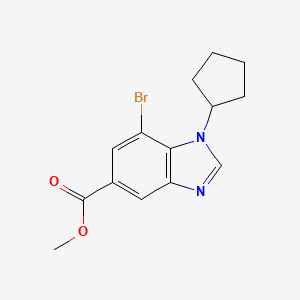

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

Descripción general

Descripción

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H15BrN2O2 and its molecular weight is 323.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its applications in medicinal chemistry.

- Molecular Formula : C14H15BrN2O2

- Molecular Weight : 323.19 g/mol

- CAS Number : 1445322-61-1

- Purity : Minimum of 95% .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various compounds against multidrug-resistant pathogens, it was found to have structure-dependent antibacterial activity. The minimal inhibitory concentration (MIC) values for related compounds ranged from 1 to 32 µg/mL against resistant strains of Staphylococcus aureus .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Methyl 7-bromo compound | 1–32 | Active against resistant S. aureus |

| Linezolid | 8–32 | Standard comparator |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could significantly reduce the viability of cancer cell lines such as A549 (human pulmonary adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). Notably, the compound showed a marked reduction in Caco-2 cell viability with a percentage decrease of approximately 39.8% compared to untreated controls (p < 0.001), indicating promising anticancer properties .

| Cell Line | Viability Reduction (%) | p-value |

|---|---|---|

| A549 | Not significant | - |

| Caco-2 | 39.8 | <0.001 |

While the specific mechanisms underlying the biological activities of this compound are still under investigation, it is hypothesized that the compound may interfere with cellular processes related to DNA synthesis and repair, as well as protein synthesis pathways critical for bacterial and cancer cell proliferation.

Study on Antimicrobial Resistance

A notable study focused on the efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results indicated that this compound could serve as a lead structure for developing new antibiotics targeting resistant strains .

Study on Cancer Cell Lines

In another investigation, researchers treated A549 and Caco-2 cells with varying concentrations of the compound over a period of 24 hours. The study utilized the MTT assay to assess cell viability post-treatment. Results showed that while A549 cells exhibited resistance, Caco-2 cells were significantly affected by the treatment, suggesting selective toxicity that warrants further exploration .

Propiedades

IUPAC Name |

methyl 7-bromo-1-cyclopentylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-19-14(18)9-6-11(15)13-12(7-9)16-8-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOBDOXWWPSSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)N(C=N2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.